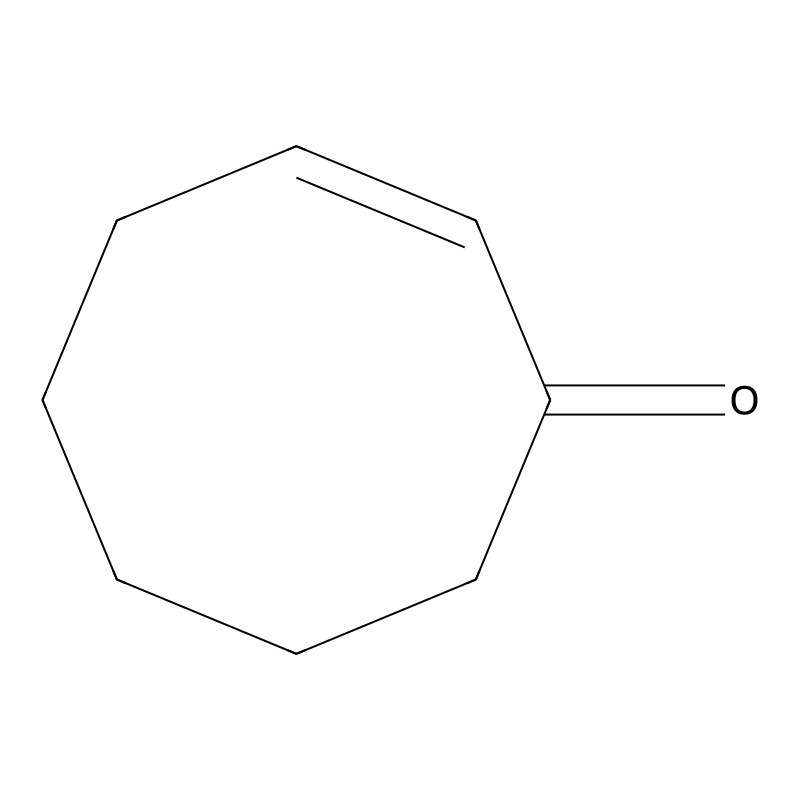

2-Cycloocten-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2-Cycloocten-1-one structure and properties

Molecular Structure & Basic Properties

The following table summarizes the fundamental identifiers and properties of 2-Cycloocten-1-one. [1] [2]

| Property | Value / Description |

|---|---|

| Chemical Name | This compound [1] |

| CAS Registry Number | 23202-10-0; 1728-25-2 (synonym) [1] [2] |

| Molecular Formula | C8H12O [1] [2] |

| Molecular Weight | 124.18 g/mol [1] [2] |

| IUPAC Standard InChI | InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h4,6H,1-3,5,7H2/b6-4- [2] |

| IUPAC Standard InChIKey | NSHQAIKRVDXIMX-XQRVVYSFSA-N [2] |

| Synonym | (2Z)-cyclooct-2-en-1-one; Cyclooctenone [1] |

| Canonical SMILES | C1CCC=CC(=O)CC1 [1] |

| Isomeric SMILES | C1CC/C=C\C(=O)CC1 [1] |

| Boiling Point | 195 - 197 °C [1] |

| Hydrogen Bond Donor Count | 0 [1] |

| Hydrogen Bond Acceptor Count | 1 [1] |

| Rotatable Bond Count | 0 [1] |

| Exact Mass | 124.088815002 [1] |

| Topological Polar Surface Area (PSA) | 17.07000 Ų [1] |

| LogP | 2.08 (XLogP3: 2) [1] |

| Complexity | 125 [1] |

Experimental Protocols & Catalytic Applications

This compound is not only a product but also a participant and indicator in various chemical reactions, especially in catalytic oxidation studies. [1] [3]

Selective Epoxidation of cis-Cyclooctene

A significant application of cis-cyclooctene, a closely related compound, is its selective epoxidation to form cyclooctene epoxide. This reaction is efficiently catalyzed by solubilized gold (Au) atom clusters under mild conditions using molecular oxygen (O2). [3]

- Catalyst System: Solubilized Au clusters (7-8 atoms) are formed in situ from various Au sources (e.g., Au/SiO2, AuCl, AuCl3) and stabilized by ligands derived from oxidized hydrocarbon products. [3]

- Reaction Role: These Au clusters generate initiators and propagators to trigger the onset of an auto-oxidation reaction with a high apparent turnover frequency (440 s-1). [3]

- Key Findings: The catalytic activity is linked to the solubilized Au clusters, not the initial solid Au material. The reaction proceeds even after hot filtration to remove solid catalysts, and the filtrate remains active without an induction period. [3]

- Reaction Profile: Typically involves an induction period (∼2 hours for some catalysts) followed by a rapid auto-oxidation phase, achieving high epoxide selectivity (≥80% at 50% conversion). [3]

The following diagram illustrates the role of gold clusters in the catalytic cycle for the epoxidation of cyclooctene.

Diagram of the Au cluster-catalyzed epoxidation mechanism, showing the initiation and auto-oxidation cycle.

Synthesis Guidance for this compound

The table below outlines selected synthetic routes from the literature for obtaining this compound. [1]

| Reagent / Condition | Solvent | Temperature / Time | Notes | Reference |

|---|---|---|---|---|

| IBX • 4-methoxypyridine-N-oxide complex | Dimethyl sulfoxide (DMSO) | 25 °C / 18 hours | Reagents, reaction time, product distribution | [1] |

| Copper(II) hexafluoro-2,4-pentanedionate | Toluene | 150 °C / 4 hours | [1] | |

| (Photo-irradiation) | Hexane | 20 °C / 1 hour | Reaction requires irradiation | [1] |

The workflow for synthesizing this compound, based on the provided literature, can be visualized as follows.

Workflow of synthesis routes for this compound from literature guidance.

Key Experimental Considerations

- Purity and Stabilizers: Commercial cyclic alkenes may contain stabilizers that need removal (e.g., by distillation or KOH treatment) for oxidation reactions to proceed effectively. [3]

- Catalyst Stability: The active catalytic species (e.g., Au clusters) can be stable for weeks when stored in the dark, allowing reaction filtrates to be used for initiating fresh batches. [3]

- Product Distribution: In the epoxidation of cis-cyclooctene, the main product is the epoxide, with minor amounts of 2-cycloocten-1-ol, this compound, and 1,2-cyclooctanediol. [3] The presence of this compound as a byproduct confirms its relevance in the reaction network.

References

2-Cycloocten-1-one NIST WebBook data

Core Chemical Data from NIST

The following table summarizes the key identifying information for 2-Cycloocten-1-one from the NIST Chemistry WebBook [1].

| Property | Value / Identifier |

|---|---|

| Chemical Name | This compound |

| CAS Registry Number | 1728-25-2 |

| Molecular Formula | C8H12O |

| Molecular Weight | 124.1803 g/mol |

| IUPAC Standard InChI | InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h4,6H,1-3,5,7H2/b6-4- |

| IUPAC Standard InChIKey | NSHQAIKRVDXIMX-XQRVVYSFSA-N |

| Other Names | 2-Cyclooctenone |

Additional data from a commercial source lists a boiling point of 195 - 197 °C and a logP (a measure of lipophilicity) value of 2.08 [2].

Experimental Protocol: Selective Epoxidation

A highly selective method for epoxidizing this compound to epoxycyclooctane using molecular oxygen and gold (Au) cluster catalysts was described in Nature Communications [3]. The following workflow outlines the key stages of this process.

Experimental workflow for the epoxidation of cis-cyclooctene initiated by Au clusters.

Detailed Methodology

This experiment demonstrates a homogeneous catalysis mechanism where active sites are solubilized atomic clusters [3].

- Key Reaction Setup: The reaction is performed solvent-free using cis-cyclooctene as the substrate, with molecular oxygen (O₂) as the oxidant. It must be conducted in the absence of light.

- Catalyst Preparation & Induction: The Au precursor (e.g., Au/SiO₂ or AuCl₃) is mixed with the substrate. An induction period of approximately 2 hours occurs, during which oxidation products (like diacids) act as ligands to solubilize and stabilize active Au clusters of 7-8 atoms from the solid precursor.

- Hot Filtration Test: After the induction period, the reaction mixture is hot-filtered through a 0.2 μm syringe filter to remove all solid catalyst material. The resulting clear filtrate contains solubilized Au clusters at very low concentrations (10-200 ng/mL) and remains highly active.

- Initiation & Propagation: Adding an aliquot of this filtrate to a fresh batch of cis-cyclooctene eliminates the induction period. The Au clusters in the filtrate generate initiators to trigger a radical auto-oxidation cycle, proceeding with an apparent turnover frequency (TOF) of 440 s⁻¹.

- Product Analysis: The primary product is cis-cyclooctene epoxide, with selectivity of 80% or higher at 50% conversion. Products can be identified and quantified using techniques like NMR spectroscopy and GC/MS analysis [3].

Context from a Related Compound

While the search results do not document a direct role for this compound in biological pathways, its structural analog 2-Cyclopenten-1-one is a known biological active molecule. This compound can induce the expression of Heat Shock Protein 70 (HSP70) by activating the heat shock transcription factor 1 (HSF1). The key structural feature for this activity is the α,β-unsaturated carbonyl group, which is also present in this compound. This activity is associated with antiviral effects in cell studies [4]. This information may provide a useful conceptual bridge for your research in drug development.

Interpretation and Further Research

- Data Completeness: The provided NIST data offers essential identification information but may lack more extensive physicochemical or spectroscopic data.

- Experimental Significance: The epoxidation protocol is significant for its high selectivity using O₂ and for elucidating a catalytic mechanism involving solubilized sub-nanometer clusters rather than solid surfaces.

- Pathway Information Gap: As no direct connection between this compound and specific signaling pathways (like Wnt) was found in the search results, this is an area you may need to investigate through specialized biochemical databases or further literature review.

References

2-Cycloocten-1-one spectroscopic properties

Fundamental Compound Data

The table below summarizes the basic identifying information for 2-Cycloocten-1-one from the NIST Chemistry WebBook, a highly authoritative source maintained by the National Institute of Standards and Technology [1].

| Property | Value / Identifier |

|---|---|

| Chemical Name | This compound |

| CAS Registry Number | 1728-25-2 [1] |

| Molecular Formula | C8H12O [1] |

| Molecular Weight | 124.1803 g/mol [1] |

| IUPAC Standard InChI | InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h4,6H,1-3,5,7H2/b6-4- [1] |

| IUPAC Standard InChIKey | NSHQAIKRVDXIMX-XQRVVYSFSA-N [1] |

General Guidance on Interpreting Spectra

Although the specific spectra for this compound are not fully detailed here, the search results provide excellent guidance on what to look for in the spectra of such a molecule, which features an alpha,beta-unsaturated ketone (enone) functional group.

- Infrared (IR) Spectroscopy: You should expect a strong, sharp carbonyl (C=O) stretch in the region of 1650-1750 cm⁻¹ [2]. The exact frequency can be influenced by conjugation. The search results for the similar compound 2-cyclopenten-1-one show a carbonyl stretch, though its exact frequency in that case is not listed in the provided text [3].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure suggests characteristic NMR signals [3]:

- The vinylic proton at the alpha position (next to the carbonyl) would be significantly deshielded.

- The conjugated system and carbonyl group will create a distinct pattern of chemical shifts and coupling constants for the olefinic protons.

- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak at m/z = 124, corresponding to its molecular weight [4]. The fragmentation pattern would involve losses characteristic of cyclic ketones and alkenes.

Experimental Workflow for Spectral Analysis

For a researcher characterizing this compound, the general workflow involves several spectroscopic techniques, with the data from each informing the interpretation of the others. The following diagram outlines this logical process.

References

- 1. - 2 - Cycloocten - 1 one [webbook.nist.gov]

- 2. Interpreting IR Specta: A Quick Guide – Master Organic Chemistry [masterorganicchemistry.com]

- 3. -Cyclopenten- 2 - 1 (930-30-3) 1H one spectrum NMR [chemicalbook.com]

- 4. Atomic Structure - Mass (A-Level Chemistry) - Study Mind Spectrometry [studymind.co.uk]

2-Cycloocten-1-one enone system reactivity

Synthesis and Experimental Protocols

2-Cycloocten-1-one can be synthesized through several laboratory methods. The table below summarizes key synthetic pathways as guided by literature.

| Synthetic Method | Conditions / Reagents | Notes / Yield | Reference |

|---|---|---|---|

| Oxidation with IBX Complex | IBX•4-methoxypyridine-N-oxide complex; DMSO; 25 °C; 18h. | Part of a synthetic route guide. | [1] |

| Copper-Catalyzed Reaction | Copper(II) hexafluoro-2,4-pentanedionate; Toluene; 150 °C; 4h. | Part of a synthetic route guide. | [1] |

| Photochemical Reaction | In hexane; 20 °C; 1h; with irradiation. | Part of a synthetic route guide. | [1] |

Key Reactivity and Applications

The reactivity of this compound is defined by its α,β-unsaturated ketone (enone) system, which allows it to participate in several key transformations.

Stereoselective Conjugate Addition and C-Acylation

A highly general strategy involves the copper-/phosphoramidite-catalyzed enantioselective conjugate addition of organozinc reagents to cyclic enones, followed by a C-acylation of the resulting zinc enolate [2]. This one-pot, three-component coupling is powerful for building molecular complexity.

- Key Innovation: The standard zinc enolate is activated by adding methyllithium to form a highly reactive lithium dimethylzincate complex. This ensures exclusive C-acylation over competitive O-acylation, even at low temperatures (-78 °C) [2].

- Scope: This method works efficiently with this compound and 2-cyclohepten-1-one, producing 1,3-diketones in high yield and with excellent enantiomeric excess (>90% ee) [2].

The following diagram illustrates the workflow for this tandem reaction.

Workflow for the enantioselective conjugate addition–acylation sequence.

Selective Epoxidation

The alkene within the enone system can be selectively oxidized to form an epoxide (oxirane) [1].

- Catalysts: This epoxidation can be achieved under mild conditions using oxidized carbon nanomaterials (e.g., carbon nanotubes, graphene flakes) or cobalt-based coordination polymers [1].

- Performance: These catalytic systems demonstrate high activity and selectivity, with some achieving up to 85% selectivity for the epoxide product. The performance is influenced by the catalyst's surface chemistry, particularly optimized oxygen-containing functional groups [1].

The pathway for this catalytic epoxidation is summarized below.

Catalytic pathway for the selective epoxidation of this compound.

References

Comprehensive Application Notes and Protocols: Catalytic Oxidation of 2-Cycloocten-1-one

Introduction to 2-Cycloocten-1-one Oxidation

This compound is a valuable cyclic unsaturated ketone that serves as a key intermediate in the synthesis of various fine chemicals, pharmaceuticals, and specialty materials. The selective oxidation of this compound presents significant challenges due to the presence of multiple reactive sites—the carbon-carbon double bond and the ketone functionality. Selective oxidation can yield various value-added products including epoxides, diols, and functionalized ketones, which are important building blocks in organic synthesis. These oxidation products find applications in drug development, fragrance compounds, and polymer precursors. The development of efficient catalytic systems for these transformations has been a focus of sustained research interest, with recent advances highlighting the potential of noble metal clusters, transition metal complexes, and heterogeneous catalysts to achieve high selectivity under mild conditions. This document provides comprehensive application notes and detailed experimental protocols for the most effective catalytic systems identified in recent literature.

Catalyst Systems Overview

The oxidation of this compound has been investigated using various catalytic systems, each offering distinct advantages in terms of activity, selectivity, and operational simplicity. The table below summarizes the key catalyst types and their performance characteristics:

Table 1: Catalyst Systems for this compound Oxidation

| Catalyst Type | Oxidant | Key Products | Selectivity | Reaction Conditions | Key Features |

|---|---|---|---|---|---|

| Solubilized Au Clusters (7-8 atoms) | Molecular oxygen (O₂) | Cyclooctene epoxide | ~80% | 100°C, solvent-free | Apparent TOF = 440 s⁻¹; generates initiators for auto-oxidation [1] |

| Manganese Schiff Base Complex (supported on Fe₃O₄@UiO-66-NH₂) | Not specified | 2-Cyclooctene-1-one | Good selectivity (exact % not reported) | Mild conditions | Recyclable catalyst; allylic oxidation dominant [2] |

| Mixed-ligand Aminoalcohol-Dicarboxylate Copper(II) Polymers | Hydrogen peroxide (H₂O₂) | Mixture of oxidation products | Varies with catalyst structure | 50°C, H₂O/MeCN medium | Homogeneous catalysis; mild conditions [3] |

| Free-Radical Catalyzed System | tBuOOH or H₂O₂ | Cyclooctene oxide, 1,2-cyclooctanediol, this compound | 40.3% epoxide, 1.2% ketone | 80°C, 1,2-dichloroethane:acetonitrile (10:1) | Radical pathway; dependent on dioxygen [4] |

| Ru(III)-EDTA Complex | Molecular oxygen (O₂) | Cyclooctene oxide (major), 2-cycloocten-1-ol (minor) | High for epoxide | 310-335K, water-dioxane (1:1) | μ-peroxoruthenium(IV) intermediate; first-order in catalyst and substrate [5] |

Detailed Experimental Protocols

Gold Nanocluster-Catalyzed Epoxidation with Molecular Oxygen

3.1.1 Materials and Equipment

- Substrate: this compound (purified by distillation or KOH treatment to remove stabilizers)

- Catalyst precursor: Au/SiO₂ (various particle sizes 0.9-4.5 nm) or AuCl/AuCl₃

- Oxidant: Molecular oxygen (high purity, 99.9%)

- Reaction vessel: Glass reactor equipped with gas disperser, condenser, and temperature control

- Analytical equipment: GC-MS, NMR for product identification and quantification

3.1.2 Experimental Procedure

- Reactor Setup: Charge 50 mL of stabilizer-free this compound into the glass reactor equipped with a gas disperser and condenser.

- Catalyst Addition: Add Au/SiO₂ catalyst (0.1 mol% Au relative to substrate) to the reaction mixture.

- Inert Atmosphere: Purge the system with inert gas (N₂ or Ar) to remove air.

- Heating: Heat the mixture to 100°C with constant stirring (500-700 rpm).

- Oxygen Introduction: Begin bubbling O₂ through the gas disperser at a flow rate of 10 mL/min.

- Reaction Monitoring: Monitor the reaction progress by periodic sampling and GC analysis.

- Induction Period: Observe an induction period of approximately 2 hours, during which solubilized Au clusters form.

- Post-Induction: After the induction period, the reaction enters an auto-oxidation phase with rapid product formation.

- Product Isolation: After desired conversion (typically 6-8 hours), cool the reaction mixture and separate the catalyst by filtration through a 0.2 μm syringe filter.

- Analysis: Analyze the products by GC, GC-MS, and NMR spectroscopy.

3.1.3 Key Observations and Notes

- The induction period varies with the Au source: ~2 hours for Au/SiO₂-A, >5 hours for other Au/SiO₂ preparations, and extended periods for AuCl/AuCl₃.

- Solubilized Au clusters (concentration 10-200 ng/mL) are the active species and can be isolated by hot filtration.

- The reaction rate after the induction period is similar regardless of the Au source (3.5-5.0 mmol/h at 50% conversion).

- Addition of cyclooctane-1,2-diol (0.1 M) shortens the induction period and increases the reaction rate by enhancing Au dissolution and cluster stabilization.

Manganese Schiff Base Complex Catalyzed Oxidation

3.2.1 Catalyst Synthesis

Support Preparation:

- Synthesize Fe₃O₄@UiO-66-NH₂ by co-precipitation and solvothermal method.

- Characterize the material by BET, XRD, FT-IR, SEM, TEM, and VSM.

Schiff Base Formation:

- React the amino-functionalized support with salicylaldehyde to form the Schiff base ligand.

- Characterize the functionalized material by FT-IR to confirm imine bond formation.

Metal Coordination:

- Treat the Schiff base-functionalized support with manganese salt (e.g., Mn(II) acetate) in ethanol.

- Stir for 12 hours at room temperature.

- Recover by filtration, wash with ethanol, and dry under vacuum.

3.2.2 Oxidation Procedure

- Reaction Setup: Charge this compound (2 mmol), solvent (5 mL), and catalyst (10 μmol based on Mn) into a glass reactor.

- Oxidant Addition: Add the oxidant (typically TBHP or H₂O₂) in one portion.

- Temperature Control: Heat the mixture to the desired temperature (50-80°C) with constant stirring.

- Reaction Monitoring: Monitor the reaction by GC analysis of periodic samples.

- Product Analysis: Identify 2-cyclooctene-1-one as the primary product along with possible epoxy derivatives.

- Catalyst Recovery: Separate the magnetic catalyst by applying an external magnet.

- Catalyst Reuse: Wash the recovered catalyst with ethanol and dry before reuse.

3.2.3 Optimization Notes

- Solvent Effects: Reaction selectivity decreases in protic solvents like methanol due to strong interactions between oxygenated intermediates and solvent molecules.

- Oxidant Ratio: Increasing the molar ratio of oxidant to substrate decreases ketone selectivity and increases epoxy products.

- Mechanism: The reaction proceeds primarily via an allylic pathway through the formation of cyclooctene 3-(tert-butyl) peroxide intermediate.

Reaction Pathways and Mechanisms

Gold Cluster Catalyzed Epoxidation Mechanism

The following diagram illustrates the proposed mechanism for gold nanocluster-catalyzed epoxidation:

Figure 1: Mechanism of Gold Cluster Catalyzed Epoxidation

The catalytic mechanism involves solubilized Au clusters (7-8 atoms) that generate radical initiators throughout the reaction cycle. These clusters are stabilized by ligands derived from oxidized hydrocarbon products. The Au clusters activate molecular oxygen to abstract H atoms from cyclooctene molecules, initiating an auto-oxidation cycle that propagates without direct participation of the Au clusters in each catalytic turn. This mechanism explains the high apparent turnover frequency (440 s⁻¹) observed in these systems [1].

Experimental Workflow for Catalyst Evaluation

The following diagram outlines a general workflow for evaluating oxidation catalysts:

Figure 2: Workflow for Catalyst Evaluation in Oxidation Reactions

Performance Optimization and Technical Considerations

Critical Reaction Parameters

Successful implementation of this compound oxidation requires careful attention to several critical parameters that significantly impact conversion and selectivity:

- Temperature Control: Most catalytic systems operate effectively between 50-100°C. Higher temperatures generally increase reaction rates but may compromise selectivity through side reactions or catalyst decomposition.

- Oxygen Availability: In systems using molecular oxygen, efficient gas-liquid mass transfer is essential. This can be achieved through appropriate stirring rates, reactor design, and gas disperser selection.

- Substrate Purity: Commercial cyclooctene often contains stabilizers that must be removed by distillation or KOH treatment prior to reaction, as they can inhibit the catalytic activity [1].

- Solvent Selection: Solvent polarity and protic/aprotic character significantly influence product distribution. Protic solvents like methanol generally decrease selectivity by strongly interacting with oxygenated intermediates [2].

Product Distribution Control

The oxidation of this compound can follow multiple pathways, and controlling the product distribution requires understanding the factors that influence each route:

Table 2: Factors Influencing Product Distribution in this compound Oxidation

| Target Product | Preferred Catalyst | Key Influencing Factors | Strategy to Enhance Selectivity |

|---|---|---|---|

| Epoxide | Solubilized Au clusters | Low dilution; absence of protic solvents | Use solvent-free conditions; higher substrate concentration |

| 2-Cyclooctene-1-one | Mn Schiff base complexes | Oxidant to substrate ratio; solvent polarity | Lower oxidant ratio; use aprotic solvents |

| Mixed Products | Cu(II) coordination polymers | Temperature; acid promoters | Optimize temperature (50-60°C); add TFA promoter |

| Epoxide (Radical Route) | Peroxide initiators (tBuOOH, H₂O₂) | Concentration; presence of O₂ | Use concentrated solutions; ensure O₂ availability |

The competition between epoxidation and allylic oxidation pathways is influenced by catalyst design, oxidant selection, and reaction conditions. For instance, increasing the molar ratio of oxidant to substrate typically enhances epoxide formation at the expense of ketone selectivity in Mn-catalyzed systems [2].

Conclusion and Outlook

The oxidation of this compound represents a challenging yet valuable transformation in organic synthesis. The catalytic systems discussed herein offer complementary approaches for achieving different product distributions with good to excellent selectivity. The solubilized Au cluster system stands out for its remarkable activity in epoxide formation using molecular oxygen as a green oxidant, while the manganese Schiff base catalysts provide effective routes to ketone products under mild conditions. Future developments in this area will likely focus on enhancing catalyst stability and reusability, expanding substrate scope, and improving selectivity through more precise control of reaction pathways. The emerging concept of non-contact catalytic systems, where intermediates from one catalytic reaction initiate separate transformations, may offer new opportunities for process intensification and selectivity control in the oxidation of this compound and related substrates [6].

References

- 1. Stable and solubilized active Au atom... | Nature Communications [nature.com]

- 2. Post-synthesis of manganese Schiff base complex with Zr-based... [ijcce.ac.ir]

- 3. Mixed-ligand aminoalcohol-dicarboxylate copper(II) coordination... [degruyterbrill.com]

- 4. "Free-radical catalyzed reactions with cyclohexene and..." oxidation [digitalcommons.mtu.edu]

- 5. Kinetics and mechanism of Ru(III)-edta catalyzed of... oxidation [repository.ias.ac.in]

- 6. Noncontact catalysis: Initiation of selective ethylbenzene oxidation by... [pmc.ncbi.nlm.nih.gov]

Application Notes: Selective Epoxidation of Cyclooctene

Epoxidation is a key transformation in organic synthesis. While 2-Cycloocten-1-one possesses both an alkene and a ketone functional group, which can complicate selective oxidation, studies on its parent hydrocarbon, cis-cyclooctene, provide valuable insights. The following notes detail two highly selective catalytic systems for cis-cyclooctene epoxidation using molecular oxygen.

Catalytic Systems and Performance Overview

The performance of a catalytic system is influenced by the catalyst, oxidant, and reaction conditions. The table below compares two systems for cis-cyclooctene epoxidation.

| Catalytic System | Oxidant | Key Additive/Initator | Reported Selectivity for Epoxide | Key Features |

|---|---|---|---|---|

| Solubilized Au Clusters [1] | Molecular Oxygen (O₂) | Formed in situ | ≈80% (at 50% conversion) | Gold nanoclusters (7-8 atoms) act as initiators for a radical auto-oxidation cycle. |

| Au/Graphite [2] | Molecular Oxygen (O₂) | tert-Butyl Hydroperoxide (TBHP) | >80% | Heterogeneous catalyst; requires a radical initiator for high selectivity. |

Quantitative Product Distribution

Understanding the by-products is crucial for purification and optimizing selectivity. The following table lists the major products observed during the Au-catalyzed epoxidation of cis-cyclooctene.

| Product Name | Typical Selectivity | Notes |

|---|---|---|

| Cyclooctene Epoxide | >80% | The desired major product [1] [2]. |

| 2-Cycloocten-1-ol | Minor | A common by-product of oxidation [1]. |

| This compound | Minor | Often found in a ~2:1 ratio with Cyclooctenol (Alcohol : Ketone) [2]. |

| 1,2-Cyclooctanediol | Trace | Detected in small amounts [1]. |

| Cyclooctene 3-Hydroperoxide | Detected | An intermediate detected via NMR [1]. |

Detailed Experimental Protocols

Protocol 1: Epoxidation Using Solubilized Au Atom Clusters

This protocol is adapted from the work demonstrating that active catalytic species are solubilized gold clusters, which generate initiators for a highly selective auto-oxidation cycle [1].

Key Mechanism Diagram The diagram below illustrates the role of gold clusters in initiating the auto-oxidation cycle.

Procedure

- Reaction Setup: In a suitable reaction vessel equipped with a condenser and an oxygen inlet, place stabilizer-free cis-cyclooctene (10 mL, 0.077 mol) [1] [2].

- Catalyst Addition: Add the gold source. This can be:

- Initiation: Heat the mixture to 80-100 °C with vigorous stirring under a steady stream of O₂ at atmospheric pressure [1].

- Reaction Monitoring: The reaction typically exhibits an induction period (≈2 hours with Au/SiO₂, longer with Au salts). Monitor the conversion of cyclooctene and the formation of the epoxide using gas chromatography (GC) or another suitable analytical method [1].

- Completion: After the induction period, the reaction enters an auto-oxidation phase with a high rate. Continue until the desired conversion is reached.

- Product Isolation: The catalyst can be removed by hot filtration. The epoxide can be isolated from the crude mixture by standard purification techniques like distillation or chromatography.

Critical Notes

- Stabilizer-Free Substrate: The cis-cyclooctene must be free of polymerization inhibitors (e.g., BHT), which can be removed by distillation or KOH treatment prior to use [1].

- Active Species: The solid gold source (e.g., Au/SiO₂) serves to generate solubilized Au clusters in situ. The reaction can be initiated directly using a filtered aliquot of a pre-oxidized reaction mixture, which contains the active Au clusters and eliminates the induction period [1].

Protocol 2: Epoxidation Using Au/Graphite with a Radical Initiator

This protocol is based on a heterogeneous system where a supported gold nanoparticle catalyst works in tandem with a radical initiator to achieve high epoxide selectivity [2].

Key Mechanism Diagram The diagram below illustrates the synergistic relationship between the radical initiator and the gold catalyst.

Procedure

- Reaction Setup: In a glass reactor with a condenser, place cis-cyclooctene (10 mL, 0.077 mol) [2].

- Additive and Catalyst Addition: Add a catalytic amount of \textit{tert}-butyl hydroperoxide (TBHP) (~0.03 mL). Then, add the 1 wt% Au/graphite catalyst (0.12 g) [2].

- Initiation: Heat the mixture to 80 °C with stirring under a flow of O₂ at atmospheric pressure [2].

- Reaction Monitoring: Run the reaction for the desired time (e.g., 24 hours). Analyze the mixture periodically by GC to monitor conversion and selectivity [2].

- Catalyst Removal: After the reaction, the catalyst can be recovered by centrifugation, washed with a solvent like acetone, and potentially reused after drying [2].

- Product Isolation: The epoxide product can be isolated from the liquid reaction mixture after catalyst removal.

Critical Notes

- Initiator is Crucial: The radical initiator is essential for achieving high epoxide selectivity. In its absence, selectivity drops significantly [2].

- Catalyst Reuse: The Au/graphite catalyst can be recovered and reused, but performance may be affected by product inhibition. Washing with solvents like toluene can help regenerate activity [2].

- Alternative Initiators: Other radical initiators like dibenzoyl peroxide (DBP) or azobisisobutyronitrile (AIBN) can be used, but TBHP is reported as the most effective [2].

Conclusion

These protocols demonstrate that high selectivity for cyclooctene epoxide can be achieved using molecular oxygen with gold-based catalysts. The choice between a system generating soluble clusters and a heterogeneous one depends on factors like catalyst separation and the need for an external initiator.

I hope these detailed notes on the closely related cis-cyclooctene are helpful for your research. If you have access to specific studies on this compound, analyzing the influence of the ketone carbonyl on the reactivity and selectivity of the alkene would be the next critical step.

References

Application Notes: Modern Synthetic Strategies for Bioorthogonal Cyclooctynes

Introduction to Trans-Cyclooctenes in Bioorthogonal Chemistry

Trans-cyclooctenes (TCOs) are highly strained alkenes renowned for their exceptional reactivity in the inverse electron-demand Diels–Alder (IEDDA) reaction with 1,2,4,5-tetrazines (Tz) [1] [2]. This reaction is a gold standard in bioorthogonal chemistry due to its fast kinetics—with rate constants reaching up to (10^7) M(^{-1})s(^{-1})—and its ability to proceed under physiological conditions without interfering with native biological processes [2]. The IEDDA reaction between a TCO and a tetrazine proceeds through a [4 + 2] cycloaddition, forming an unstable bicyclic intermediate that rapidly expels nitrogen gas to yield a stable dihydropyridazine product [2]. These properties have made TCOs invaluable tools in chemical biology, nuclear medicine, and drug delivery [1] [2].

Common TCO Derivatives and Their Properties

While the parent trans-cyclooctene lacks a handle for bioconjugation, several functionalized derivatives have been developed. The table below summarizes key TCO derivatives relevant for biomedical applications [1].

| TCO Derivative | Key Feature | Reactivity vs. Stability Profile | Primary Applications |

|---|---|---|---|

| TCO-5-OH (major, 2e) [1] | Hydroxyl group for conjugation; most common | Moderate reactivity, high stability | General bioconjugation, pretargeted imaging [1] |

| TCO-5-OH (minor, 2a) [1] | Axial hydroxyl configuration | Higher reactivity than 2e, more sterically hindered | Applications requiring enhanced kinetics [1] |

| d-TCO (3) [1] | Dioxolane motif | High reactivity, good stability, improved water solubility | Applications in biological media [1] |

| s-TCO (4) [1] | Bicyclic structure with fused cyclopropane | Highest reactivity, lower stability | Applications where speed is critical over long-term stability [1] |

| TCO-3-OH (5a) [1] | Axial hydroxyl on C3 | Moderate reactivity, "click-to-release" capability | Targeted drug delivery/pro-drug activation [1] |

Protocol: Synthesis of TCO Derivatives via Photoisomerization

This protocol describes a low-cost, efficient photoisomerization method using a flow reactor to convert common cis-cyclooctene precursors into their bioactive trans isomers [1].

Materials and Equipment

- Precursor: The desired cis-cyclooctene derivative (e.g., cis-cyclooct-2-en-1-ol for TCO-5-OH).

- Photosensitizer: Acetone or another suitable sensitizer.

- Solvent: Acetonitrile or dichloromethane.

- Purification Material: A cartridge packed with silica gel impregnated with silver nitrate (AgNO₃/SiO₂). The silver ions selectively complex with and retain the trans isomer.

- Reactor: A flow photoreactor assembled from [1]:

- Quartz glass tube (e.g., 16 mm diameter, 790 mm length, ~165 mL volume).

- Two low-pressure mercury lamps (e.g., 55 W, 254 nm wavelength).

- Peristaltic or syringe pump.

- Aluminum foil for safety and light reflection.

- Teflon or other chemically resistant tubing.

Step-by-Step Procedure

- Prepare the Reaction Mixture: Dissolve the cis-cyclooctene precursor in the solvent (e.g., 50-100 mM) and add a photosensitizer (e.g., 1-10% v/v acetone) [1].

- Set Up the Flow System: Connect the reactor components, ensuring the flow path moves upward through the vertical quartz tube to prevent air bubbles. Shield the setup with aluminum foil to contain UV light [1].

- Perform Photoisomerization: Pump the reaction mixture through the illuminated quartz tube. The UV light catalyzes the isomerization, establishing an equilibrium between the cis and trans isomers. Monitor the reaction progress (e.g., by GC or NMR) to determine the optimal residence time [1].

- Purify via Silver Nitrate Chromatography: Direct the outflow from the photoreactor through the AgNO₃/SiO₂ cartridge. The trans-cyclooctene product forms a stable complex with Ag⁺ and is retained, while the cis isomer passes through.

- Recover the TCO Product: Elute the pure trans-cyclooctene derivative from the silver nitrate cartridge using a solvent that disrupts the complex, such as diethyl ether or an ether/hexane mixture [1].

- Concentrate and Analyze: Evaporate the solvent under reduced pressure to obtain the purified TCO. Confirm the identity and purity of the product by analytical methods (e.g., (^1)H NMR, MS).

The following workflow diagram illustrates the synthesis and purification process.

Application Notes for Biomedical Research

The table below outlines key experimental considerations and methodologies for employing TCOs in various applications.

| Application Area | Experimental Goal | Methodology Summary | Key Considerations & Best Practices |

|---|

| Pretargeted Imaging (e.g., PET/SPECT) [2] | Decouple the slow biodistribution of a targeting vector (e.g., antibody) from the fast decay of a radioisotope for improved imaging contrast. | 1. Administer a TCO-conjugated targeting vector. 2. Allow time for biodistribution and clearance. 3. Administer a radiolabeled tetrazine probe (e.g., [¹⁸F]-Tz). 4. Perform imaging after rapid IEDDA ligation. | Use highly reactive TCOs (e.g., d-TCO, s-TCO) for fast kinetics. Balance tetrazine reactivity with stability; H-Tet is faster but less stable than Me-Tet [3]. | | Super-Resolution Microscopy [3] | Achieve sub-diffraction limit imaging of cellular proteins with minimal linkage error. | 1. Incorporate a TCO-bearing noncanonical amino acid (e.g., TCO*-Lys) into the protein via genetic code expansion. 2. Label fixed or living cells with a fluorogenic tetrazine-dye. 3. Perform dSTORM or other super-resolution techniques. | Leverage fluorogenic tetrazine-dyes; fluorescence increases >100-fold upon reaction, reducing background [3]. Dye permeability allows for intra-/extracellular labeling [3]. | | Targeted Drug Delivery ('Click-to-Release') [1] | Spatially and temporally control the activation of a prodrug at the disease site. | 1. Conjugate a cytotoxic drug to a TCO-3-OH derivative via a cleavable linker (e.g., carbamate). 2. Administer the prodrug. 3. Apply a tetrazine trigger, which reacts with TCO and leads to the release of the active drug. | The TCO-3-OH scaffold is specifically designed for this application. The release kinetics and efficiency depend on the linker chemistry [1]. |

Critical Factors for Experimental Success

- Balancing Reactivity and Stability: The most reactive TCOs, like s-TCO, offer the fastest ligation rates but may have limited stability in biological systems over prolonged periods. Choose a derivative based on the required reaction speed versus the needed in vivo half-life [1] [2].

- Handling and Storage: TCOs are sensitive to isomerization back to the more stable cis configuration upon exposure to light or heat. Store compounds in the dark, at low temperatures, and under an inert atmosphere if possible.

- Tetrazine Selection: The choice of tetrazine reaction partner is crucial. Tetrazines with electron-withdrawing groups (EWGs) react faster but may be less stable in aqueous buffer. Less substituted tetrazines (e.g., H-Tet, 3-methyl-Tet) offer a compromise between speed and stability [2] [3].

Conclusion

While the specific compound 2-Cycloocten-1-one is not detailed in the available literature, the well-developed chemistry of trans-cyclooctene derivatives provides a robust framework for bioorthogonal applications. The provided synthesis protocol and application notes for TCOs can guide researchers in adapting these powerful tools for pretargeted imaging, super-resolution microscopy, and targeted drug delivery. Future work may involve exploring the specific properties and potential of the this compound scaffold itself.

References

Comprehensive Application Notes and Protocols: 2-Cycloocten-1-one in Strain-Promoted Azide-Alkyne Cycloaddition

Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) represents a pivotal advancement in click chemistry that enables efficient covalent bonding between organic azides and strained cyclooctynes without requiring cytotoxic copper catalysts. This bioorthogonal reaction has revolutionized chemical biology and drug development by allowing selective conjugation under physiological conditions, making it particularly valuable for living systems where maintaining biological function is paramount. The fundamental mechanism involves leveraging the ring strain inherent in cyclooctynes (approximately 18 kcal/mol for cyclooctyne) to drive the [3+2] cycloaddition with azides, forming stable 1,2,3-triazole linkages with complete atom economy [1].

The historical development of SPAAC dates back more than 60 years, when Blomquist first observed in 1953 that "cyclooctyne reacts explosively when treated with phenyl azide" [1]. However, this reaction remained largely a chemical curiosity until the early 21st century when Bertozzi and colleagues recognized its potential as a bioorthogonal tool, leading to its widespread adoption across chemical biology, materials science, and pharmaceutical development [2]. The smallest stable cycloalkyne, cyclooctyne, possesses a bond angle of approximately 163° at the alkyne carbon atoms, significantly deviating from the ideal 180° for sp-hybridized carbons, which creates the thermodynamic drive for cycloaddition reactions [1].

Table 1: Comparison of Copper-Catalyzed and Strain-Promoted Azide-Alkyne Cycloadditions

| Characteristic | CuAAC | SPAAC |

|---|---|---|

| Catalyst | Copper(I) required | No catalyst required |

| Reaction Rate | Very fast (up to 107 acceleration) | Moderate (0.1-3.0 M-1s-1) |

| Bioorthogonality | Limited by copper toxicity | Excellent for living systems |

| Regioselectivity | 1,4-disubstituted triazole only | Mixture of regioisomers |

| Applications | Primarily in vitro | In vitro, in vivo, and cellular |

Cyclooctyne Derivatives and Their Properties

The structural diversity of cyclooctyne derivatives has expanded significantly since the initial discovery of SPAAC, with various modifications strategically designed to optimize reaction kinetics, stability, and solubility. Among these derivatives, 2-cycloocten-1-one represents an important structural motif that influences both electronic properties and ring strain. The carbonyl group in this structure introduces electron-withdrawing character that can significantly enhance the reaction rate through inverse electron-demand interactions with electron-deficient azides [2].

Common cyclooctyne derivatives include DIBO (4-dibenzocyclooctynol), DIFO (difluorinated cyclooctyne), BCN (bicyclo[6.1.0]non-4-yne), and DIBAC (dibenzocyclooctyne), each offering distinct advantages. DIBO derivatives, for instance, benefit from aromatic rings that induce conformational effects that decrease distortion energy, thereby enhancing reaction rates [3]. The incorporation of fluorine atoms in DIFO derivatives dramatically increases reaction rates through electronic effects, while BCN offers exceptional stability and rapid kinetics with electron-deficient azides [2]. These structural modifications demonstrate the sophisticated molecular engineering approaches employed to optimize SPAAC for specific applications.

Table 2: Common Cyclooctyne Derivatives and Their Properties

| Cyclooctyne | Structural Features | Rate Constant* (M-1s-1) | Key Applications |

|---|---|---|---|

| Cyclooctyne | Unsubstituted | ~0.001 [1] | Historical reference |

| DIBO | Dibenzoannulated | 0.0567 [3] | Cell surface labeling |

| DIBO-ketone | Carbonyl at C1 | 0.2590 [3] | Fluorescent switching |

| BCN | Aliphatic, bicyclic | 0.07-2.9 [2] | Protein conjugation |

| DIFO | Fluorinated | ~0.1 [3] | In vivo imaging |

Rate constants measured with benzyl azide or similar aliphatic azides unless otherwise noted.

Recent Advances in SPAAC Methodology

Secondary Interaction Strategies

Recent innovative approaches have focused on harnessing secondary interactions to enhance both the rate and regioselectivity of SPAAC reactions. A groundbreaking 2024 study demonstrated that cyclooct-2-yn-1-ol reacts with 2-(azidophenyl)boronic acid rapidly at room temperature with complete regioselectivity, forming a triazole product with a boronate ester group. The key innovation lies in the covalent pre-organization facilitated by boronate ester formation, which positions the azide and alkyne in optimal orientation for cycloaddition [4] [5]. This strategy represents a significant departure from traditional approaches that rely solely on ring strain, instead incorporating designed molecular interactions that guide the reaction pathway.

The same research also explored imine interactions as an alternative secondary interaction strategy, demonstrating the versatility of this approach for controlling reactivity [6]. These secondary interaction methodologies address a fundamental limitation of conventional SPAAC—the lack of regioselectivity—while simultaneously enhancing reaction rates. The implementation of such strategies expands the potential applications of SPAAC in complex synthetic transformations where precise regiocontrol is essential, particularly in pharmaceutical synthesis and materials science where specific regioisomers may possess distinct biological or physical properties.

Computational Insights and Inverse Electron-Demand

Computational studies have provided crucial insights into the mechanism of SPAAC, revealing that the accelerated reaction rates of strained cyclooctynes originate from decreased distortion energy required to achieve the transition state geometry. Density functional theory (B3LYP) calculations indicate that the activation energy for cyclooctyne-azide cycloaddition (ΔE‡ = 8.0 kcal/mol) is significantly lower than for strain-free acetylene (ΔE‡ = 16.2 kcal/mol) [1]. This computational foundation has guided the rational design of increasingly efficient cyclooctyne derivatives.

A remarkable discovery in the field involves the inverse electron-demand characteristics observed with aliphatic cyclooctynes like BCN when reacting with electron-deficient azides. Research published in Nature Communications demonstrated that BCN reacts with electron-poor aryl azides up to 29 times faster than with aliphatic azides, with rate constants reaching 2.0-2.9 M⁻¹s⁻¹ [2]. This represents a dramatic acceleration compared to conventional SPAAC and provides a new dimension of orthogonality through judicious selection of azide-cyclooctyne pairs. The ability to tune reaction rates over a wide range by modulating azide electronics enables sophisticated multi-component labeling strategies previously impossible with standard SPAAC methodologies.

Experimental Protocols

Protocol 1: Site-Specific Antibody Fragment Labeling via SPAAC

This protocol describes the genetic incorporation of an azide-containing amino acid into an antibody fragment, followed by conjugation with a cyclooctyne probe using SPAAC, enabling the development of antibody-drug conjugates (ADCs) with precise stoichiometry and positioning [7].

Materials:

- Expression plasmid (pBAD-HerFab-L177TAG) with amber codon at position 177

- pEVOL-AFRS plasmid for evolved tRNATyr and aminoacyl-tRNA synthetase pair

- Escherichia coli DH10β strain

- p-Azidophenylalanine (AF), 100 mM stock in 100 mM HCl

- Cy5.5-ADIBO (or alternative cyclooctyne probes such as DIFO or BCN derivatives)

- LB medium with appropriate antibiotics (100 µg/mL ampicillin, 35 µg/mL chloramphenicol)

- Ni-NTA affinity chromatography system

- Phosphate buffer (10 mM Na₂HPO₄, pH 7.0, 100 mM NaCl)

Procedure:

Transformation and Culture:

- Co-transform E. coli DH10β with pEVOL-AFRS and pBAD-HerFab-L177TAG plasmids via electroporation (2.5 kV, 25 µF).

- Plate transformed cells on LB agar with antibiotics and incubate at 37°C for 12 hours.

- Inoculate a single colony in 5 mL LB medium with antibiotics and grow for 12 hours at 37°C with shaking.

Protein Expression with Unnatural Amino Acid:

- Dilute primary culture into 200 mL LB medium containing ampicillin (100 µg/mL) and AF (1 mM final concentration).

- Incubate at 37°C with shaking until OD₅₅₀ reaches 0.8 (log phase).

- Induce protein expression by adding arabinose to 16 mM final concentration.

- Continue incubation for 12 hours at 30°C with shaking.

- Harvest cells by centrifugation (11,000 × g, 5 minutes) and freeze pellet at -20°C.

Protein Purification:

- Thaw cell pellet and resuspend in 20 mL periplasmic lysis buffer (30 mM Tris pH 8.0, 1 mM EDTA, 20% sucrose, 0.2 mg/mL lysozyme).

- Incubate for 1 hour at 37°C.

- Centrifuge at 18,000 × g for 15 minutes at 4°C and collect supernatant.

- Add 400 µL Ni-NTA resin suspension to the supernatant and incubate with gentle mixing for 1 hour at 4°C.

- Load resin into a polypropylene column and wash with 3 × 5 mL wash buffer (50 mM NaH₂PO₄ pH 8.0, 20 mM imidazole, 300 mM NaCl).

- Elute HerFab-L177AF with 300 µL elution buffer (50 mM NaH₂PO₄ pH 8.0, 250 mM imidazole, 300 mM NaCl).

- Determine protein concentration by Bradford assay or A₂₈₀ measurement (extinction coefficient 75,866 M⁻¹cm⁻¹ for HerFab-L177AF).

SPAAC Conjugation:

- Add 20 µL of 200 µM Cy5.5-ADIBO (final concentration 200 µM) to 10 µL of 10 µM HerFab-L177AF in phosphate buffer.

- Protect from light if using light-sensitive probes and incubate for 6 hours at 37°C.

- Purify conjugated antibody using centrifugal filter spin columns (14,000 × g, 15 minutes) or dialysis against the same buffer.

- Analyze conjugation efficiency by SDS-PAGE with fluorescence detection.

Protocol 2: Kinetic Analysis of SPAAC Using UV Spectroscopy

This protocol describes the quantitative determination of SPAAC reaction rates using UV spectroscopy, which is essential for evaluating novel cyclooctyne derivatives and optimizing reaction conditions [3].

Materials:

- Cyclooctyne derivative (e.g., this compound analog) in methanol (6 × 10⁻⁵ M)

- Benzyl azide or other azide compounds (0.25 M stock solution in methanol)

- UV-transparent cuvettes

- UV-Vis spectrophotometer with temperature control (25±0.1°C)

- Methanol (spectrophotometric grade)

Procedure:

Sample Preparation:

- Prepare a 6 × 10⁻⁵ M solution of cyclooctyne derivative in methanol.

- Prepare a 0.25 M stock solution of azide compound in methanol.

- Equilibrate both solutions at 25±0.1°C.

Data Collection:

- Place 1.0 mL of cyclooctyne solution in a UV cuvette and record baseline absorbance at 317 nm.

- Add calculated volume of azide stock solution to achieve desired concentration (6 × 10⁻⁴ to 1.5 × 10⁻² M).

- Mix rapidly and monitor decay of absorbance at 317 nm over time.

- Collect data points at regular intervals until reaction completion (typically 10-60 minutes).

Data Analysis:

- Plot absorbance versus time and fit data to a single exponential decay equation.

- Determine pseudo-first order rate constants (kₒbₛ) from exponential fitting.

- Plot kₒbₛ versus azide concentration and perform linear regression.

- Calculate bimolecular rate constant (k₂) from the slope of the linear plot.

Notes:

- Maintain constant temperature throughout the experiment.

- Ensure azide is in sufficient excess to maintain pseudo-first order conditions.

- Perform measurements in triplicate for statistical accuracy.

- Alternative methods include IR spectroscopy monitoring the azide stretch vibration at ~2100 cm⁻¹ [2].

Quantitative Kinetic Data and Analysis

Table 3: Experimentally Determined Rate Constants for SPAAC Reactions

| Cyclooctyne Structure | Azide Partner | Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |

|---|---|---|---|---|

| Cyclooct-2-yn-1-ol | Benzyl azide | 0.0567 ± 0.0027 | Methanol, 25°C | [3] |

| DIBO-ketone (11) | Benzyl azide | 0.2590 ± 0.0067 | Methanol, 25°C | [3] |

| BCN alcohol (6a) | Benzyl azide | 0.07 | 9:1 THF/H₂O, 25°C | [2] |

| BCN alcohol (6a) | p-Nitrophenyl azide | 2.9 | 9:1 THF/H₂O, 25°C | [2] |

| DIBAC (3a) | Benzyl azide | 0.24 | 9:1 THF/H₂O, 25°C | [2] |

The kinetic data reveal several important trends in SPAAC reactivity. Electron-withdrawing modifications to the cyclooctyne structure, such as oxidation of the alcohol to a ketone in DIBO derivatives, can enhance reaction rates by approximately 4-5 fold [3]. More dramatically, the electronic nature of the azide has a profound impact on reaction kinetics, particularly with aliphatic cyclooctynes like BCN, where electron-deficient aryl azides react up to 40 times faster than aliphatic azides [2]. This phenomenon is attributed to an inverse electron-demand mechanism that operates with aliphatic cyclooctynes, enabling remarkable rate acceleration without compromising stability.

The solvent environment also significantly influences SPAAC kinetics, with polar protic solvents generally accelerating the reaction. For instance, rate constants measured in 50% aqueous acetonitrile are typically 1.5-2.5 times higher than those determined in 9:1 THF/H₂O mixtures [2]. This solvent dependence highlights the importance of standardizing reaction conditions when comparing kinetic parameters across different studies and optimizing the solvent system for specific applications, particularly in biological contexts where aqueous environments predominate.

Troubleshooting and Optimization Guidelines

Low Reaction Rates: If SPAAC reactions proceed slower than expected, consider incorporating electron-withdrawing substituents on the cyclooctyne structure or utilizing electron-deficient azides to exploit inverse electron-demand effects [2]. For this compound derivatives, ensuring proper stereoelectronics is crucial for optimal reactivity. Additionally, increasing reaction temperature to 37°C can enhance kinetics, though this must be balanced against potential decomposition or detrimental effects on biological components.

Poor Regioselectivity: For applications requiring specific triazole regioisomers, implement secondary interaction strategies such as boronate ester formation or imine interactions that guide regioselective cycloaddition [4] [5]. These approaches can achieve complete regioselectivity while simultaneously accelerating reaction rates through pre-organization effects.

Cyclooctyne Instability: If cyclooctyne derivatives degrade during storage or handling, consider switching to more robust structures like BCN or DIBO, which offer excellent shelf life [3] [2]. Store cyclooctynes as aliquots under inert atmosphere at -20°C in anhydrous solvents to prevent decomposition. Avoid prolonged exposure to oxygen, moisture, or light, particularly for highly strained derivatives.

Incomplete Bioconjugation: For protein labeling applications, ensure the azide-containing unnatural amino acid is efficiently incorporated during expression by optimizing induction conditions and verifying incorporation via mass spectrometry [7]. When conjugation yields are low, increase cyclooctyne probe concentration (up to 10-fold excess), extend reaction time (overnight if necessary), or consider using more reactive cyclooctyne derivatives such as DIBO-ketone or BCN with electron-deficient azides.

Applications in Drug Development and Chemical Biology

The implementation of SPAAC methodologies has enabled groundbreaking applications across diverse fields, particularly in drug development and chemical biology. In antibody-drug conjugate (ADC) development, SPAAC enables site-specific conjugation of cytotoxic payloads to antibody fragments, addressing the heterogeneity issues that plague conventional conjugation methods [7]. This approach ensures precise drug-to-antibody ratios and positional consistency, resulting in improved therapeutic indices and more predictable pharmacokinetics. The bioorthogonal nature of SPAAC allows conjugation to proceed under physiological conditions without damaging delicate biological structures, preserving antigen-binding affinity and drug activity.

In chemical biology, SPAAC has revolutionized metabolic labeling strategies for visualizing biomolecules in living systems. Researchers have employed DIBO derivatives in combination with azido-modified monosaccharides to profile sialic acid expression on living cells with defects in glycosylation machinery [3]. Furthermore, the discovery of fluoro-switch properties in certain DIBO-ketone derivatives enables real-time monitoring of SPAAC reactions, as the fluorescent cyclooctyne becomes non-fluorescent upon triazole formation [3]. This unique feature facilitates reaction optimization and enables novel sensing applications. The exceptional orthogonality of SPAAC also enables multi-component labeling strategies when combined with other bioorthogonal reactions, allowing simultaneous visualization of multiple biomolecular targets or sequential assembly of complex synthetic structures.

Conclusion

SPAAC chemistry, particularly utilizing This compound derivatives and related cyclooctynes, has matured into an indispensable tool for researchers and drug development professionals. The continuous innovation in cyclooctyne design—from early strain-based systems to contemporary derivatives featuring secondary interactions and inverse electron-demand characteristics—has dramatically expanded the scope and efficiency of this transformative reaction. The experimental protocols and data presented in these application notes provide a foundation for implementing SPAAC in diverse research scenarios, from fundamental biological discovery to therapeutic development.

As the field advances, several emerging trends promise to further enhance the utility of SPAAC methodologies. The development of increasingly sophisticated cyclooctynes with tailored properties for specific applications continues to be an active area of research. Additionally, the integration of SPAAC with other bioorthogonal reactions enables multi-component assembly strategies of unprecedented complexity. For drug development professionals, these advances translate to more precise bioconjugation techniques, improved therapeutic targeting, and enhanced diagnostic capabilities. By leveraging the protocols, kinetic data, and troubleshooting guidelines contained herein, researchers can fully exploit the potential of SPAAC in their innovative work.

References

- 1. - Strain ,3-Dipolar Promoted of Cycloalkynes and... 1 Cycloaddition [link.springer.com]

- 2. Highly accelerated inverse electron-demand cycloaddition of... [nature.com]

- 3. - Strain - Promoted (SPAAC) Reveal... Alkyne Azide Cycloadditions [pmc.ncbi.nlm.nih.gov]

- 4. - Strain – promoted enhanced by... azide alkyne cycloaddition [pubs.rsc.org]

- 5. - Strain - promoted enhanced by the... azide alkyne cycloaddition [chemrxiv.org]

- 6. - Strain - promoted enhanced by the... azide alkyne cycloaddition [scispace.com]

- 7. Efficient and Site-specific Antibody Labeling by Strain - promoted ... [jove.com]

Comprehensive Technical Report: Vinyl Triflate Elimination Synthesis for 2-Cycloocten-1-one and Analogues

Introduction to Vinyl Triflates in Complex Molecule Synthesis

Vinyl trifluoromethanesulfonates (triflates) represent a particularly valuable class of synthetic intermediates in contemporary organic chemistry, especially for the construction of complex molecular architectures encountered in drug discovery and development. These compounds have gained prominence due to their facile preparation from readily available carbonyl precursors and their exceptional reactivity in transition metal-catalyzed cross-coupling reactions, where they often demonstrate superior performance compared to corresponding halide analogues. The triflyl group (OTf) serves as an outstanding leaving group due to the exceptional stability of the triflate anion, which is a poor nucleophile and weak base, enabling its participation in reactions under mild conditions that might be incompatible with other functional groups.

The versatility of vinyl triflates extends beyond cross-coupling chemistry to include various elimination protocols for the direct preparation of alkynes, which are invaluable building blocks in pharmaceutical synthesis and materials science. Traditional methods for converting vinyl triflates to alkynes typically require strong bases such as alkali metal hydrides or metal amides and strictly anhydrous conditions, presenting practical challenges for large-scale applications. However, recent methodological advances have demonstrated that tetrabutylammonium fluoride (TBAF) can mediate this transformation under remarkably mild conditions, offering a practical alternative that tolerates moisture and avoids the handling of potent bases. This technical report provides detailed application notes and experimental protocols for the synthesis of 2-cycloocten-1-one and related frameworks via vinyl triflate elimination strategies, with particular emphasis on procedures amenable to implementation by researchers in drug development.

TBAF-Mediated Vinyl Triflate Elimination: Overview and Advantages

The elimination of vinyl triflates using tetrabutylammonium fluoride (TBAF) represents a significant methodological advancement in alkyne synthesis, particularly valuable for researchers requiring practical, scalable protocols that minimize specialized handling or equipment requirements. This approach employs commercially available TBAF trihydrate (TBAF·3H₂O) as a mild base source, effectively promoting the anti-elimination of triflic acid from vinyl triflate precursors to generate terminal alkynes under remarkably benign conditions [1]. Unlike conventional methods that demand strictly anhydrous environments and strong bases such as tert-butoxide or metal amides, this fluoride-mediated approach demonstrates excellent functional group compatibility and operational simplicity, making it particularly suitable for molecular systems bearing base-sensitive functionalities.

The key advantages of this methodology include:

- Moisture Insensitivity: The protocol utilizes hydrated TBAF, eliminating the need for rigorously anhydrous conditions or specialized drying apparatus, thus streamlining experimental setup and reducing preparation time

- Mild Reaction Conditions: Reactions typically proceed efficiently at room temperature, minimizing potential substrate decomposition or side reactions that might occur under harsh basic conditions or elevated temperatures

- Broad Substrate Scope: The method has been successfully applied to both acyclic and cyclic vinyl triflate substrates, including those derived from ketones and β-keto esters, providing access to structurally diverse alkyne products

- Excellent Efficiency: Optimization studies demonstrate that the elimination process typically proceeds within minutes to a few hours with high conversion rates and excellent yields, enhancing throughput in synthetic sequences

Table 1: Comparative Analysis of Vinyl Triflate Elimination Methodologies

| Method | Base System | Reaction Conditions | Reaction Time | Yield Range | Key Advantages |

|---|---|---|---|---|---|

| TBAF·3H₂O | Tetrabutylammonium fluoride trihydrate | DMF, room temperature | 10 min - 1 h | 76-95% | Moisture-insensitive, mild conditions, no strong base handling |

| Conventional Strong Base | t-BuOK, NaH, LiHMDS | Anhydrous solvents, low temperature to RT | Several hours | Variable | Established methodology, wide applicability |

| Weak Base/Thermal | K₂CO₃, Et₃N | Elevated temperatures, prolonged heating | Hours to days | Moderate | Mild base, but requires extended reaction times |

The mechanistic pathway for this transformation involves a concerted anti-elimination process, wherein the fluoride anion acts as a base to abstract a β-proton relative to the triflate group, simultaneously facilitating the departure of the triflate anion to generate the alkyne product. This mechanism proceeds through an anti-transition state, necessitating the appropriate stereochemical relationship between the leaving group and the abstracted proton for efficient reaction kinetics [1]. The following diagram illustrates the workflow for the preparation of alkynes from ketones via vinyl triflates using TBAF-mediated elimination:

Quantitative Experimental Data for Reaction Optimization

Comprehensive optimization studies for the TBAF-mediated elimination of vinyl triflates have identified critical reaction parameters that significantly impact conversion efficiency and reaction rate. Systematic investigation of stoichiometry, solvent effects, and temporal profiles has established robust conditions applicable to a broad range of substrate classes, providing researchers with validated protocols for implementation. The data presented below represent consolidated findings from controlled experiments utilizing model systems, with particular emphasis on identifying the optimal balance between reagent stoichiometry and reaction efficiency.

Table 2: Optimization of TBAF Stoichiometry for Vinyl Triflate Elimination [1]

| Entry | TBAF·3H₂O (equiv) | Reaction Time | Yield (%) | Observations |

|---|---|---|---|---|

| 1 | 1.1 | 2 h | 78% | Incomplete conversion, 11% starting material recovered |

| 2 | 2.0 | 18 h | 91% | Complete conversion, longer reaction time required |

| 3 | 3.0 | 10 min | 92% | Rapid, complete conversion, optimal conditions |

The optimization data clearly demonstrate that employing 3.0 equivalents of TBAF·3H₂O provides the optimal balance between reaction rate and product yield, achieving complete conversion within a remarkably short timeframe of just 10 minutes. This represents a significant practical advantage over using substoichiometric fluoride, which results in either incomplete conversion or protracted reaction times. The solvent selection also critically influences reaction efficiency, with polar aprotic solvents such as DMF providing optimal solubility for both the vinyl triflate substrates and the tetrabutylammonium fluoride reagent, thereby facilitating homogeneous reaction conditions and efficient mass transfer.

Further investigation of the substrate scope has revealed that acyclic vinyl triflates generally undergo complete elimination within 15-20 minutes, while cyclic analogues may require slightly extended reaction times (up to 60 minutes) to reach completion. The following table presents representative examples from the literature, illustrating the application of the optimized conditions to various structural frameworks:

Table 3: Substrate Scope for TBAF-Mediated Vinyl Triflate Elimination [1]

| Entry | Vinyl Triflate Structure | Reaction Time | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Acyclic alkyl-substituted | 20 min | Terminal alkyne | 94% |

| 2 | Acyclic aryl-substituted | 20 min | Terminal alkyne | 95% |

| 3 | Acyclic functionalized | 15 min | Terminal alkyne | 76% |

| 4 | Macrocyclic (Z)-configured | 60 min | Terminal alkyne | 84% (7% allene) |

For cyclic vinyl triflates such as those derived from cyclooctanone, the elimination proceeds efficiently to provide the corresponding cyclic alkynes, which can be subsequently functionalized or utilized in further transformations. The formation of minor allene byproducts in some cases, particularly with macrocyclic substrates, highlights the potential for competing elimination pathways when stereoelectronic factors favor alternative transition state geometries. Nonetheless, the methodology consistently delivers high yields of the desired alkyne products across a diverse range of structural types, confirming its broad utility in complex molecule synthesis.

Detailed Synthetic Protocol: From Ketones to Alkynes

Preparation of Vinyl Triflates from Ketones

The synthesis of vinyl triflates from ketone precursors represents the critical first step in the overall sequence toward alkynes. The following optimized procedure, adapted from established literature protocols, provides consistent results across a broad range of carbonyl substrates [1]:

Reaction Setup: Begin by placing N-(2-pyridyl)triflimide (1.2 equiv) in a dried, argon-purged round-bottom flask equipped with a magnetic stir bar. Add anhydrous tetrahydrofuran (THF) (9 mL per 4.0 mmol of ketone) and stir until complete dissolution is achieved. Maintain the reaction vessel under an inert atmosphere using a standard argon or nitrogen inlet system.

Enolate Formation: In a separate flask, prepare lithium diisopropylamide (LDA) (1.5 equiv) in anhydrous THF (3 mL per 4.0 mmol of ketone) at room temperature. Cool this solution to -80°C using a dry ice-acetone bath. Slowly add a solution of the ketone starting material (4.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) dropwise via syringe or cannula over 10-15 minutes, maintaining the internal temperature below -75°C. After complete addition, continue stirring at -80°C for 2 hours to ensure complete enolate formation.

Triflation Step: Add the pre-cooled solution of N-(2-pyridyl)triflimide in THF to the enolate solution at -80°C, maintaining efficient stirring. After complete addition, allow the reaction mixture to warm gradually to 0°C over 1-2 hours and then maintain at 0°C for an additional 2 hours. Monitor reaction progress by TLC or LC-MS analysis.

Workup Procedure: Quench the reaction by careful addition of saturated aqueous ammonium chloride solution (approximately 10 mL per 4.0 mmol starting material). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 × 15 mL). Combine the organic extracts and wash sequentially with water and brine, then dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by flash chromatography on silica gel, eluting with hexane/ethyl acetate gradients (typically 1-5% ethyl acetate in hexane). The vinyl triflate product is typically obtained as a colorless to pale yellow oil or low-melting solid in yields ranging from 50-85%. Characterization should include (^1)H NMR, (^13)C NMR, and IR spectroscopy to confirm structure and purity before proceeding to the elimination step.

TBAF-Mediated Elimination to Alkynes

The following step-by-step protocol describes the optimized elimination of vinyl triflates using TBAF·3H₂O to generate terminal alkynes [1]:

Reaction Setup: Charge a solution of the vinyl triflate intermediate (0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (2.5 mL) into a dried round-bottom flask equipped with a magnetic stir bar. The concentration is optimally maintained at approximately 0.2 M for efficient reaction kinetics.

Fluoride Addition: Add a 1 M solution of TBAF·3H₂O in DMF (1.5 mL, 1.5 mmol, 3.0 equiv) to the vinyl triflate solution in one portion at room temperature with efficient stirring. The reaction mixture may develop a slight color change, typically to yellow or amber, upon fluoride addition.

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor progress by TLC or LC-MS analysis. For acyclic substrates, the reaction is typically complete within 10-20 minutes, while cyclic systems may require up to 60 minutes for full conversion. The optimal reaction time should be determined for each substrate class to maximize yield while minimizing byproduct formation.

Workup Procedure: Upon complete consumption of the starting material (as indicated by analytical monitoring), dilute the reaction mixture with water (10 mL) and extract with ethyl acetate or diethyl ether (3 × 10 mL). Combine the organic extracts and wash thoroughly with water (2 × 10 mL) and brine (1 × 10 mL) to remove residual DMF and fluoride salts. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Product Purification: Purify the crude alkyne by flash chromatography on silica gel using an appropriate eluent system (typically hexane or hexane with low percentages of ethyl acetate). The terminal alkyne products are generally obtained as colorless liquids or low-melting solids in yields typically exceeding 75-90% after purification. Comprehensive characterization should include (^1)H NMR, (^13)C NMR, IR spectroscopy, and mass spectrometry to verify structural identity and purity.

Advanced Applications and Alternative Transformations

Vinyl Triflate-Aldehyde Reductive Coupling

Beyond elimination chemistry, vinyl triflates participate in various transition metal-catalyzed processes that expand their synthetic utility. Particularly noteworthy is the rhodium-catalyzed reductive coupling of vinyl triflates with aldehydes, which provides direct access to ketone products through an intriguing redox-isomerization mechanism [2]. This transformation employs potassium formate as a mild reductant, effectively bypassing the need for preformed organometallic reagents and offering complementary functionality tolerance compared to traditional approaches.

This methodology has demonstrated particular utility for the incorporation of cycloalkyl fragments into ketone products, a challenging transformation using conventional vinyl bromide coupling partners. The reaction proceeds through a sequence involving oxidative addition of rhodium into the vinyl triflate bond, carbonyl insertion, and subsequent redox-isomerization to deliver the observed ketone product. The following diagram illustrates the reaction workflow for this process:

The substrate scope for this transformation includes aromatic, heteroaromatic, and aliphatic aldehydes, which couple efficiently with cyclic vinyl triflates to provide ketone products in moderate to good yields. Notably, the methodology tolerates functional groups such as aryl fluorides, chlorides, and even olefins, which remain intact under the reducing conditions. This functional group compatibility enhances the utility of this method for complex molecule synthesis, particularly in late-stage diversification strategies employed in pharmaceutical development.

Photochemical Triflimide Fragmentation

Recent advances have revealed that vinyl triflimides - the nitrogen analogues of vinyl triflates - undergo efficient homolytic N-S bond cleavage via triplet-triplet energy transfer (EnT) photocatalysis, providing access to valuable α-quaternary, β-trifluoromethylated amines [3]. This transformation exemplifies the emerging applications of vinyl triflate-like compounds in photoredox catalysis, leveraging the relatively low bond dissociation energy (BDE) of the N-S bond (approximately 44 kcal mol⁻¹) to generate radical intermediates under mild conditions.

The reaction proceeds through a mechanism involving triplet energy transfer from an appropriate photosensitizer (such as thioxanthone) to the vinyl triflimide substrate, followed by homolytic cleavage to generate a nitrogen-centered radical and triflyl radical pair. Subsequent radical recombination and functionalization with nucleophiles provides the observed difunctionalized amine products. This methodology demonstrates excellent substrate scope, accommodating various aryl substituents with diverse electronic properties and heteroaromatic systems, typically yielding products in good to excellent yields (47-93%).

Troubleshooting and Technical Considerations

Successful implementation of vinyl triflate chemistry requires attention to several practical aspects that can significantly impact reaction outcomes:

Triflation Stereochemistry: The stereochemical outcome of the triflation step critically influences the efficiency of subsequent elimination reactions. For TBAF-mediated eliminations, which proceed through an anti-transition state, the (Z)-configured vinyl triflates generally provide superior results compared to their (E)-isomers. Careful optimization of triflation conditions (base, temperature, triflating reagent) to maximize stereoselectivity is recommended for sensitive substrates [1].

Fluoride Source Quality: While TBAF·3H₂O is commercially available and generally effective as received, variations between suppliers or lots can occasionally impact reaction efficiency. For challenging substrates, pre-drying the TBAF or using anhydrous TBAF in THF may improve results, though strictly anhydrous conditions are not typically required.

Byproduct Formation: In some cases, particularly with macrocyclic or sterically hindered substrates, formation of allene byproducts may compete with alkyne formation. Adjusting reaction temperature (slightly reduced temperatures may improve selectivity) or fluoride stoichiometry can help minimize competing pathways.

Substrate Limitations: Acyclic vinyl triflates may undergo competing elimination to alkynes under reductive coupling conditions, limiting their utility in certain transformations [2]. Understanding these substrate-specific limitations enables appropriate method selection based on the specific synthetic goal.

Conclusion

The elimination of vinyl triflates using tetrabutylammonium fluoride represents a robust, practical methodology for the preparation of terminal alkynes from ketone precursors under exceptionally mild conditions. This approach offers significant advantages over conventional strong base-mediated eliminations, particularly in its tolerance of moisture and operational simplicity. When combined with alternative transformations such as transition metal-catalyzed reductive coupling or photochemical fragmentation, vinyl triflates emerge as exceptionally versatile intermediates for constructing complex molecular architectures. The detailed protocols and troubleshooting guidance provided in this technical report will enable researchers in pharmaceutical development and synthetic chemistry to effectively implement these transformations in their synthetic strategies, facilitating access to valuable building blocks and target structures.

References

Comprehensive Application Notes and Protocols: Selective Oxidation of 2-Cycloocten-1-one to Epoxycyclooctane

Introduction and Reaction Fundamentals